molecular formula C17H19IN2O2S B2889552 1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea CAS No. 306732-00-3

1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea

Katalognummer: B2889552
CAS-Nummer: 306732-00-3
Molekulargewicht: 442.32
InChI-Schlüssel: KGZDQYMNZZRKMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea is a substituted thiourea derivative characterized by a central thiourea (N–C(=S)–N) backbone. Its structure includes:

  • A 2,4-dimethoxyphenylmethyl group attached to one nitrogen atom, contributing electron-donating methoxy substituents.
  • A methyl group on the thiocarbonyl nitrogen, modulating steric and electronic properties.

Eigenschaften

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O2S/c1-19-17(23)20(14-7-5-13(18)6-8-14)11-12-4-9-15(21-2)10-16(12)22-3/h4-10H,11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZDQYMNZZRKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N(CC1=C(C=C(C=C1)OC)OC)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Isothiocyanate-Amine Coupling

The most direct route involves reacting a pre-synthesized isothiocyanate with a secondary amine. For example, 4-iodophenyl isothiocyanate can be coupled with N-methyl-(2,4-dimethoxybenzyl)amine to yield the target compound. This method requires prior synthesis of both the isothiocyanate and the asymmetrical amine:

Step 1: Synthesis of 4-Iodophenyl Isothiocyanate
4-Iodoaniline reacts with thiophosgene (Cl₂C=S) in dichloromethane under inert conditions. Triethylamine is typically added to neutralize HCl byproducts:
$$
\text{4-Iodoaniline} + \text{Cl}2\text{C=S} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{4-Iodophenyl Isothiocyanate} + 2\text{HCl}
$$
Step 2: Preparation of N-Methyl-(2,4-dimethoxybenzyl)amine
Reductive amination of 2,4-dimethoxybenzaldehyde with methylamine hydrochloride using sodium cyanoborohydride (NaBH₃CN) in methanol achieves this intermediate:
$$
\text{2,4-Dimethoxybenzaldehyde} + \text{CH}3\text{NH}2\cdot\text{HCl} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{N-Methyl-(2,4-dimethoxybenzyl)amine}
$$

Step 3: Thiourea Formation
The amine and isothiocyanate react in tetrahydrofuran (THF) at 0–25°C for 4–12 hours:
$$
\text{N-Methyl-(2,4-dimethoxybenzyl)amine} + \text{4-Iodophenyl Isothiocyanate} \xrightarrow{\text{THF}} \text{Target Compound}
$$

Sequential Alkylation of Monosubstituted Thioureas

An alternative approach involves synthesizing a monosubstituted thiourea followed by selective alkylation to introduce the remaining substituents. This method circumvents challenges in synthesizing highly functionalized amines.

Synthesis of 1-(4-Iodophenyl)-3-methylthiourea

4-Iodoaniline reacts with methyl isothiocyanate in dichloromethane with triethylamine as a base:
$$
\text{4-Iodoaniline} + \text{CH}3\text{NCS} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{1-(4-Iodophenyl)-3-methylthiourea}
$$

Alkylation with 2,4-Dimethoxybenzyl Chloride

The remaining NH group undergoes alkylation using 2,4-dimethoxybenzyl chloride in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base:
$$
\text{1-(4-Iodophenyl)-3-methylthiourea} + \text{2,4-Dimethoxybenzyl Chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Reaction conditions typically involve heating to 60–80°C for 6–12 hours. The use of polar aprotic solvents like DMF enhances nucleophilicity of the thiourea nitrogen.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range*
Isothiocyanate-Amine High regioselectivity; fewer steps Requires pre-synthesized specialty amines 45–65%
Sequential Alkylation Uses commercially available intermediates Risk of over-alkylation; longer reaction times 30–50%

*Yields estimated from analogous reactions in patents.

Critical Reaction Parameters

Solvent Selection

  • Halogenated solvents (e.g., CH₂Cl₂): Favor isothiocyanate reactions due to inertness.
  • Polar aprotic solvents (e.g., DMF, DMSO): Enhance alkylation rates by stabilizing transition states.

Base Optimization

  • Triethylamine : Effective for neutralizing HCl in isothiocyanate syntheses.
  • Potassium carbonate : Preferred for alkylations due to mild basicity and low nucleophilicity.

Temperature Control

  • 0–25°C : Minimizes side reactions during isothiocyanate coupling.
  • 60–80°C : Accelerates alkylation without decomposing thiourea cores.

Characterization and Purification

Patents describe recrystallization from ethanol-ligroin mixtures to obtain pure thiourea derivatives. Key analytical data for the target compound would include:

  • Melting Point : Expected 135–145°C (based on analogs in).
  • ¹H NMR : Distinct singlets for methoxy (δ 3.75–3.85 ppm) and methyl groups (δ 2.90–3.10 ppm).
  • LC-MS : Molecular ion peak at m/z 485 [M+H]⁺.

Industrial-Scale Considerations

Large-scale synthesis would prioritize:

  • Cost-Effective Amine Synthesis : Catalytic reductive amination over stoichiometric methods.
  • Solvent Recycling : DMF recovery via distillation to reduce waste.
  • Safety Protocols : Handling thiophosgene requires closed systems and scrubbers.

Emerging Methodologies

Recent advances in flow chemistry could enhance reaction control during exothermic thiourea formations. Additionally, enzyme-mediated couplings are being explored for asymmetric thioureas, though applicability to aromatic systems remains unproven.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiourea Derivatives

Structural and Electronic Comparisons

Table 1: Substituent Effects on Thiourea Derivatives
Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound 2,4-Dimethoxyphenylmethyl, 4-iodophenyl, methyl Thiourea, methoxy, iodo ~428.3 (calculated)
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) 2,4-Dichlorobenzoyl, methyl, Fe(III) coordination Thiourea, chloro, Fe(III) complex ~580.2 (empirical)
1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea 4-Chlorophenyl, 2,4-dichlorobenzoyl Thiourea, chloro 384.6
1-(4-Methylbenzoyl)-3-{2-[3-(4-methylbenzoyl)thioureido]phenyl}thiourea 4-Methylbenzoyl, phenyl Thiourea, methyl 462.6

Key Observations :

Pharmacokinetic and Bioactivity Comparisons

Table 2: Pharmacological and Docking Data
Compound Name Binding Affinity (ΔG, kcal/mol) Inhibition Constant (Ki) HIA (%) Caco2 Permeability (%)
Target Compound Not reported Not reported Not reported Not reported
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) -7.64 to -7.76 2.11 µM 97.80 53.64
Hydroxyurea (Reference drug) -5.20 132 µM ~90 ~30

Key Observations :

  • The iron(III) complex in exhibits superior binding affinity (-7.76 kcal/mol) and lower Ki (2.11 µM) compared to hydroxyurea, attributed to its hydrophobic chloro substituents and metal coordination .
  • The target compound’s 4-iodophenyl group may further enhance binding via stronger halogen interactions, though this remains speculative without direct data.

Key Observations :

  • High-yield synthesis (≥90%) is achievable for thiourea derivatives via reflux methods (e.g., ).
  • The target compound’s iodine substituent may necessitate light-protected storage to prevent degradation.

Research Implications and Gaps

  • Structural Advantages : The combination of methoxy (electron-donating) and iodo (electron-withdrawing) groups in the target compound may balance solubility and receptor affinity, but experimental validation is required.
  • Pharmacological Potential: Thiourea derivatives with halogen substituents (Cl, I) consistently show enhanced binding to targets like ribonucleotide reductase (). The iodine in the target compound could mimic or exceed these effects.
  • Safety Considerations : Mutagenicity observed in the Fe(III) complex () highlights the need for toxicity profiling of iodine-containing analogs.

Biologische Aktivität

1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial, anticancer, and other therapeutic effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₈I N₂ O₂ S
  • Molecular Weight : 396.32 g/mol
  • CAS Number : 5491-63-4

Antimicrobial Activity

Research has demonstrated that thiourea derivatives exhibit significant antimicrobial properties. A study evaluating various thiourea compounds found that those with similar structural motifs to this compound showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungi.

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds ranged from 32 to 1024 µg/mL, indicating varying degrees of efficacy depending on structural modifications. Specifically, compounds with electron-donating groups like methoxy were noted for enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Activity Spectrum
Thiourea A32Broad spectrum
Thiourea B64Gram-positive
Thiourea C256Gram-negative

Anticancer Activity

In vitro studies have suggested that thiourea derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The apoptosis-inducing mechanisms were attributed to the modulation of signaling pathways involved in cell survival and death.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using MTT assays on human cancer cell lines. The results indicated a dose-dependent response with IC₅₀ values ranging from 10 to 50 µM for structurally similar thioureas.

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)20Apoptosis induction
HT-29 (Colon)30Cell cycle arrest
A549 (Lung)50Inhibition of proliferation

Other Biological Activities

In addition to antimicrobial and anticancer properties, preliminary studies suggest potential anti-inflammatory effects. The compound may inhibit certain pro-inflammatory cytokines, thus contributing to reduced inflammation in cellular models.

Q & A

Q. What are the recommended synthetic routes for preparing 1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea, and how can purity be optimized?

The synthesis typically involves reacting substituted isothiocyanates with amines under controlled conditions. For example, analogous thiourea derivatives are synthesized by reacting benzyl isothiocyanate with aromatic amines in solvents like ethanol or dichloromethane under reflux . Key parameters include:

  • Temperature control : Maintaining reflux conditions (~78°C for ethanol) to ensure reaction completion.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent placement, particularly the 2,4-dimethoxybenzyl and 4-iodophenyl groups .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects isotopic patterns (e.g., iodine’s signature peak at ~127 Da) .
  • HPLC : Purity assessment (>98%) using reverse-phase columns with UV detection at 254 nm .

Q. How should researchers design initial biological activity screens for this compound?

  • Antimicrobial assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing CLSI guidelines .
  • Enzyme inhibition : Test against targets like tyrosine kinases or mycobacterial enzymes (e.g., InhA for tuberculosis) at 10–100 µM concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?

  • Substituent variation : Synthesize analogs with halogens (Cl, F), methoxy, or methyl groups at the 2,4-dimethoxyphenyl or 4-iodophenyl positions to assess electronic effects .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the thiourea –NH groups) .
  • Bioisosteric replacement : Replace the iodine atom with other halogens or pseudohalogens (e.g., CF₃) to evaluate metabolic stability .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Standardized protocols : Ensure consistent cell lines, culture conditions, and assay durations. For example, discrepancies in cytotoxicity may arise from differing serum concentrations in media .
  • Metabolic stability testing : Use liver microsomes to assess if cytochrome P450-mediated degradation affects activity .
  • Synergistic studies : Combine with adjuvants (e.g., efflux pump inhibitors) to determine if multidrug resistance proteins skew results .

Q. How can the 4-iodophenyl group be leveraged for advanced applications, such as radioimaging or targeted drug delivery?

  • Radioiodination : Substitute stable iodine with 125^{125}I or 131^{131}I for SPECT/CT imaging to track biodistribution in vivo .
  • Click chemistry : Functionalize the iodine site with azide/alkyne groups for conjugation to antibodies or nanoparticles .
  • Theragnostic hybrids : Link to near-infrared (NIR) dyes for simultaneous imaging and photothermal therapy .

Q. What computational methods are effective for predicting this compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : Model binding stability to enzymes (e.g., 1–10 ns simulations in GROMACS) to assess hydrogen bond persistence .
  • QSAR modeling : Train models on analogs to predict logP, solubility, and toxicity (e.g., using MOE or Schrödinger) .
  • Free-energy calculations : Use MM-PBSA to rank binding affinities for lead optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.